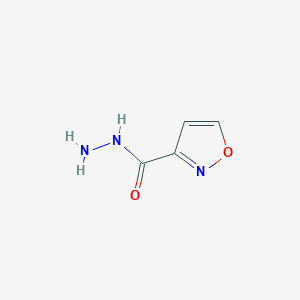

异恶唑-3-甲酰肼

描述

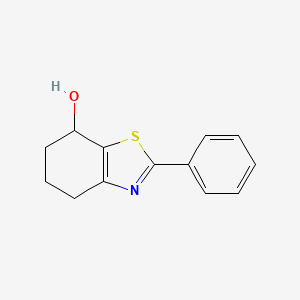

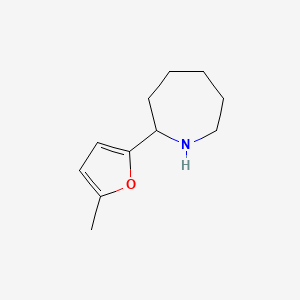

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The molecular formula of Isoxazole-3-carbohydrazide is C10H8BrN3O2 .Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .Physical And Chemical Properties Analysis

The molecular weight of Isoxazole-3-carbohydrazide is 233.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 90.4 Ų .科学研究应用

免疫调节应用

免疫抑制特性: 异恶唑衍生物(包括异恶唑-3-甲酰肼)表现出免疫抑制特性。例如,一些衍生物在各种体外模型中抑制人细胞的增殖,表明它们在治疗与免疫系统过度活跃相关的疾病方面具有潜力 (Mączyński 等人,2018 年)。

对淋巴细胞增殖的影响: 某些异恶唑衍生物影响淋巴细胞的增殖,表明它们可能用于调节自身免疫性疾病或疫苗佐剂应用中的免疫反应 (Drynda 等人,2017 年)。

抗癌应用

体外抗癌活性: 研究表明,某些基于异恶唑的化合物,如羧酰胺和腙,表现出有效的抗癌活性,特别是针对特定的癌细胞系,如白血病、结肠癌和黑色素瘤 (Abou-Seri 等人,2021 年)。

作为抗肿瘤剂的潜力: 异恶唑衍生物已被合成出具有抗肿瘤活性,这由它们的抗氧化特性和对特定肿瘤细胞系的活性所证明 (El Sadek 等人,2014 年)。

抗菌和抗结核应用

抗菌活性: 异恶唑衍生物对各种微生物菌株(包括细菌和真菌)表现出显着的疗效。这表明它们在解决传染病方面具有潜力 (Shingare 等人,2018 年)。

抗结核特性: 一些异恶唑化合物已被确认为活性抗结核剂,表明它们在结核病治疗中具有潜在用途 (Mallikarjuna 等人,2009 年)。

抗炎和抗氧化应用

抗炎作用: 异恶唑-酰基腙衍生物已证明具有抗炎作用,抑制白细胞迁移和细胞因子产生,这可能有利于治疗炎性疾病 (Mota 等人,2019 年)。

抗氧化活性: 异恶唑衍生物表现出良好的抗氧化活性,这可能对氧化应激发挥作用的疾病产生影响 (Alshamari 等人,2021 年)。

神经保护应用

- 抗胆碱酯酶活性: 异恶唑甲酰肼衍生物因其抗胆碱酯酶活性而受到研究,表明在治疗阿尔茨海默病中具有潜在用途 (Mirfazli 等人,2018 年)。

合成和化学性质

- 合成途径: 对异恶唑衍生物的研究包括探索各种合成途径并表征它们的化学性质,为有机和药物化学的更广泛领域做出贡献 (Setia 等人,2020 年)。

作用机制

安全和危害

未来方向

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, there is a significant interest in the development of more potent and specific analogs of isoxazole-based compounds for biological targets .

属性

IUPAC Name |

1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOFINQYYTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710673 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62438-02-2 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Isoxazole-3-carbohydrazide derivatives interesting for Alzheimer's disease research?

A: Alzheimer's disease (AD) is characterized by a decline in cognitive function, with a key contributing factor being the reduced levels of acetylcholine (ACh) in the brain []. Isoxazole-3-carbohydrazide derivatives have shown promising results as potential inhibitors of acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down ACh, so inhibiting it can lead to increased ACh levels and potentially ameliorate AD symptoms.

Q2: How are Isoxazole-3-carbohydrazide derivatives characterized structurally?

A2: Researchers utilize various spectroscopic techniques to confirm the structure of synthesized Isoxazole-3-carbohydrazide derivatives. These techniques commonly include:

- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic absorption of infrared radiation [, ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on Isoxazole-3-carbohydrazide derivatives regarding their anti-cholinesterase activity?

A: While specific SAR details aren't provided in the abstracts, researchers are actively exploring the impact of structural modifications on the anti-cholinesterase activity of Isoxazole-3-carbohydrazide derivatives []. By synthesizing and evaluating a series of compounds with variations in their chemical structure, they aim to identify the key structural features responsible for enhanced potency and selectivity towards AChE.

Q4: Beyond in vitro studies, has the anti-inflammatory potential of Isoxazole-3-carbohydrazide derivatives been investigated in biological models?

A: Yes, research on a subset of Isoxazole-3-carbohydrazide derivatives, specifically aza-bicyclic isoxazoline acylhydrazone derivatives, has progressed to in vivo studies using a carrageenan-induced air pouch model in mice []. These studies demonstrated the ability of these compounds to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines TNF-α and IL-1β, indicating a potential for anti-inflammatory applications.

Q5: Have computational methods been used to study Isoxazole-3-carbohydrazide derivatives?

A: Yes, molecular docking studies have been employed to explore the potential interactions of Isoxazole-3-carbohydrazide derivatives with biological targets. For instance, docking studies with the human histamine H1 receptor suggest that some derivatives might act as inhibitors, contributing to their potential anti-inflammatory effects []. Furthermore, Isoxazole-3-carbohydrazide derivatives are being investigated as potential antiparkinson agents through evaluation of their monoamine oxidase inhibitory activity and docking studies [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)

![Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B1422645.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)